FIIN-2

Catalog No.
S548001
CAS No.
M.F
C35H38N8O4
M. Wt
634.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FIIN-2

Product Name

FIIN-2

IUPAC Name

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Molecular Formula

C35H38N8O4

Molecular Weight

634.7 g/mol

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39)

InChI Key

DVBPRWJMHURKHP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

FIIN2; FIIN 2; FIIN-2.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC

Description

The exact mass of the compound N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide is 634.3016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some reasons why information on this specific compound might be limited:

  • It could be a newly synthesized molecule: If this compound was recently created, research on its properties and potential applications would likely be ongoing and not yet published in scientific journals.
  • It might be a proprietary compound: If this molecule was developed by a pharmaceutical company or research institution, information on its structure and function might be restricted for commercial reasons.
  • Limited research interest: There's a possibility that the structure of this compound doesn't hold promise for a specific therapeutic target or area of scientific investigation.

FIIN-2 is a potent irreversible inhibitor specifically targeting fibroblast growth factor receptors (FGFRs) 1 through 4. It is characterized by its unique chemical structure, which includes a pyrimidinone core and an acrylamide group that facilitates covalent bonding with the cysteine residues in the kinase's P-loop. Notably, FIIN-2 exhibits high selectivity and potency, with half-maximal inhibitory concentration (IC50) values ranging from 3.1 nM to 45 nM across different FGFR isoforms, making it a promising candidate in the treatment of cancers driven by FGFR mutations .

Without specific research, the mechanism of action of this compound is unknown. However, based on the functional groups, it might have potential for various activities like:* Kinase inhibition due to the presence of the pyrimidopyrimidine core, a common scaffold in kinase inhibitors [].* Interaction with proteins or enzymes due to the potential hydrogen bonding and hydrophobic interactions from the various moieties.

FIIN-2 operates primarily through covalent modification of target proteins, forming stable adducts with specific cysteine residues. For instance, it binds covalently to Cys491 of FGFR2 and Cys277 of SRC kinases. This binding alters the conformation of the target proteins, leading to sustained inhibition of their kinase activity. The compound's ability to induce a "DFG-out" conformation in FGFR4 is particularly noteworthy, as this conformation has not been previously observed in reported FGFR crystal structures .

FIIN-2 demonstrates significant biological activity by inhibiting the proliferation of various cancer cell lines that rely on FGFR signaling. It has shown efficacy against Ba/F3 cells engineered to express FGFR mutants, including the gatekeeper mutants V564M and V564F. In addition to its effects on cell proliferation, FIIN-2 has been observed to induce autophagy in lung adenocarcinoma cells by inhibiting the mechanistic target of rapamycin (mTOR) pathway and activating the Beclin-1-Vps34 complex .

The synthesis of FIIN-2 involves several key steps that modify the core structure derived from its predecessor, FIIN-1. The process typically includes:

  • Formation of the Pyrimidinone Core: This is achieved through a series of reactions that establish the bicyclic structure.
  • Introduction of Functional Groups: The acrylamide group is introduced to facilitate covalent bonding with target proteins.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Specific details on synthetic pathways can vary based on laboratory protocols but generally follow established organic synthesis methodologies .

FIIN-2's primary application lies in oncology, particularly for treating cancers associated with aberrant FGFR signaling. Its ability to inhibit both wild-type and mutant forms of FGFR makes it valuable in addressing resistance mechanisms seen with first-generation inhibitors. Additionally, its role in inducing autophagy suggests potential applications in combination therapies aimed at enhancing cancer cell sensitivity to other treatments .

Interaction studies have demonstrated that FIIN-2 forms covalent adducts with various kinases beyond FGFRs, including SRC and YES kinases. The binding interactions are characterized by multiple hydrogen bonds and van der Waals contacts that stabilize the compound's binding to its targets. Structural studies using X-ray crystallography have provided insights into these interactions, revealing distinct binding modes that contribute to its selectivity and potency against different kinase mutants .

Several compounds share structural similarities or mechanisms of action with FIIN-2:

Compound NameTarget KinasesIC50 ValuesUnique Features
TAS-120FGFRs52 nM (V564F)Currently in clinical trials; similar covalent binding mechanism
PRN1371FGFRs276 nM (V564F)Less potent against gatekeeper mutants; non-covalent binding
FIIN-1FGFRs>1000 nM (V564M)Predecessor with lower selectivity; contains chlorine substituents

FIIN-2 stands out due to its irreversible binding properties and enhanced potency against specific FGFR mutants compared to these similar compounds. Its unique ability to induce conformational changes in target kinases further distinguishes it from others in its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

634.30160172 g/mol

Monoisotopic Mass

634.30160172 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Tan L, Wang J, Tanizaki J, Huang Z, Aref AR, Rusan M, Zhu SJ, Zhang Y, Ercan D, Liao RG, Capelletti M, Zhou W, Hur W, Kim N, Sim T, Gaudet S, Barbie DA, Yeh JR, Yun CH, Hammerman PS, Mohammadi M, Jänne PA, Gray NS. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci U S A. 2014 Nov 11;111(45):E4869-77. doi: 10.1073/pnas.1403438111. Epub 2014 Oct 27. PubMed PMID: 25349422; PubMed Central PMCID: PMC4234547.
2: Huang Z, Tan L, Wang H, Liu Y, Blais S, Deng J, Neubert TA, Gray NS, Li X, Mohammadi M. DFG-out mode of inhibition by an irreversible type-1 inhibitor capable of overcoming gate-keeper mutations in FGF receptors. ACS Chem Biol. 2015 Jan 16;10(1):299-309. doi: 10.1021/cb500674s. Epub 2014 Oct 27. PubMed PMID: 25317566; PubMed Central PMCID: PMC4301177.

Explore Compound Types